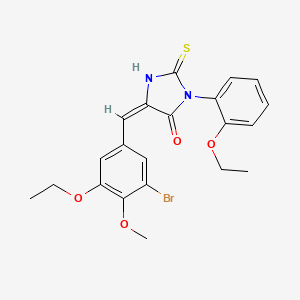
3-(benzoylamino)-4-methyl-N-2-pyridinylbenzamide
Vue d'ensemble
Description
3-(benzoylamino)-4-methyl-N-2-pyridinylbenzamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating immune responses, inflammation, and cell survival.
Mécanisme D'action
3-(benzoylamino)-4-methyl-N-2-pyridinylbenzamide 11-7082 inhibits the activity of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a protein that inhibits the translocation of NF-κB to the nucleus. By inhibiting the IKK complex, this compound 11-7082 prevents the degradation of IκBα and subsequently inhibits the translocation of NF-κB to the nucleus, thereby reducing the expression of NF-κB target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects. In cancer cells, this compound 11-7082 induces apoptosis (programmed cell death) and inhibits cell proliferation. In addition, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, this compound 11-7082 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(benzoylamino)-4-methyl-N-2-pyridinylbenzamide 11-7082 in lab experiments is its potency and specificity in inhibiting NF-κB activity. However, one of the limitations of using this compound 11-7082 is its potential cytotoxicity at high concentrations. Therefore, it is important to carefully optimize the concentration of this compound 11-7082 used in experiments to avoid any potential cytotoxic effects.
Orientations Futures
There are several future directions for the research of 3-(benzoylamino)-4-methyl-N-2-pyridinylbenzamide 11-7082. One potential area of research is the development of this compound 11-7082 derivatives with improved potency and specificity for inhibiting NF-κB activity. In addition, the potential therapeutic applications of this compound 11-7082 in various diseases such as cancer, inflammation, and neurodegenerative diseases warrant further investigation. Furthermore, the mechanisms underlying the neuroprotective effects of this compound 11-7082 in the brain need to be further elucidated. Overall, this compound 11-7082 has the potential to be a valuable tool for understanding the role of NF-κB in various physiological and pathological processes, as well as a potential therapeutic agent for various diseases.
Applications De Recherche Scientifique
3-(benzoylamino)-4-methyl-N-2-pyridinylbenzamide 11-7082 has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. The compound has been shown to inhibit the activity of NF-κB, which is known to promote tumor growth and survival. As a result, this compound 11-7082 has been investigated as a potential therapeutic agent for various types of cancer, including breast, prostate, and pancreatic cancer.
Propriétés
IUPAC Name |
3-benzamido-4-methyl-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-14-10-11-16(20(25)23-18-9-5-6-12-21-18)13-17(14)22-19(24)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUORAJZSCAVHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



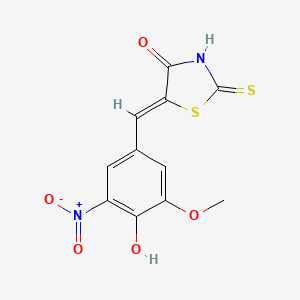
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4711643.png)
![2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B4711651.png)

![1-(4-chlorophenyl)-2-{[4-(2-furylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4711659.png)
![methyl {[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetate](/img/structure/B4711667.png)
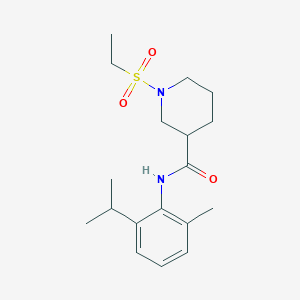
![5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4711684.png)
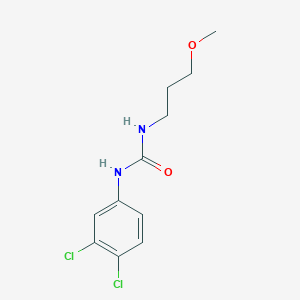
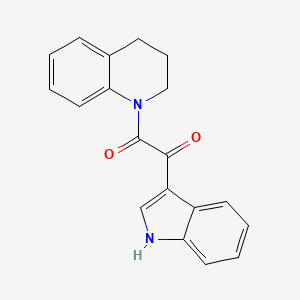
![N-[4-(aminosulfonyl)phenyl]-2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4711699.png)
![1-[4-(benzyloxy)phenyl]-4-[(2-chlorophenyl)acetyl]piperazine](/img/structure/B4711715.png)
![N-(4-ethoxybenzyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4711723.png)
